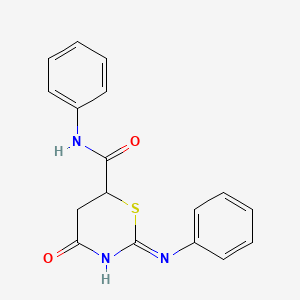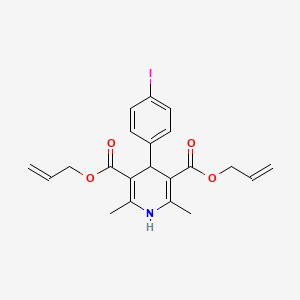![molecular formula C20H19IN2O2 B11624915 Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11624915.png)
Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes an ethyl ester group, an iodophenyl group, and a dimethylquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is reacted with potassium iodide.
Esterification: The carboxylic acid group on the quinoline core is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Oxidation can yield quinoline N-oxides.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl group can form halogen bonds with amino acid residues in proteins, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(4-iodophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the iodophenyl and ester groups.
Quinoline-3-carboxylic acid: This compound shares the quinoline core and carboxylic acid group but lacks the iodophenyl and ethyl ester groups.
4-Aminoquinoline: This compound has an amino group at the 4-position of the quinoline ring but lacks the iodophenyl and ester groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H19IN2O2 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
ethyl 4-(4-iodoanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19IN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-12(2)10-16(18)19(17)23-15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3,(H,22,23) |
Clé InChI |
AICXFFVLCPVDLP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)
![ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11624841.png)

![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624853.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624858.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624862.png)
![(3E)-3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11624867.png)

![4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11624871.png)
![1-(4-{2-[5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazol-4-YL}benzenesulfonyl)piperidine](/img/structure/B11624876.png)
![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)

![Propan-2-yl 2-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B11624907.png)
![2-(benzylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624917.png)
